molecular formula C17H17N7OS B2678299 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1904307-38-5

1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2678299
CAS No.: 1904307-38-5
M. Wt: 367.43
InChI Key: AESIGKYKZSWLJY-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a unique organic compound known for its intricate structure and versatility in various fields of scientific research. This compound has gained attention due to its potential applications in medicinal chemistry, biochemistry, and industrial chemistry. Its structure features a combination of pyrazole, triazolopyridazine, and thiophene moieties, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediate compounds, which are then subjected to a series of reactions involving various reagents and conditions:

  • Initial synthesis: The synthesis usually starts with the preparation of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. This compound is then converted into its corresponding acid chloride using thionyl chloride.

  • Intermediate formation: The acid chloride reacts with 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine to form the intermediate compound.

  • Final coupling: The intermediate is then coupled with an appropriate amine to form this compound.

Industrial Production Methods

Industrial-scale production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions:

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

  • Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups using appropriate reagents.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions typically occur under acidic or basic conditions.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.

  • Substitution: Reagents like alkyl halides or acyl halides are used in substitution reactions, often under reflux conditions with a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential antitumor and antiviral activities. Research indicates that derivatives of related structures exhibit significant biological properties, including the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies on triazolo-pyridazine derivatives have shown promising results against various cancer cell lines, suggesting that modifications to the pyrazole and triazole rings can enhance biological activity .

Antitumor Activity

Recent investigations into similar compounds have highlighted their efficacy in inhibiting tumor growth. For example, a series of triazolo-thiadiazine derivatives demonstrated significant antitumor activity through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the thiophene and pyrazole rings can modulate their potency against tumor cells .

Antiviral Activity

In addition to antitumor properties, compounds with similar frameworks have been tested for antiviral effects. The mechanism often involves interference with viral replication processes. Notably, certain pyrazole derivatives were found to exhibit activity against coronaviruses and other viral pathogens, indicating a broad spectrum of antiviral potential .

Material Science Applications

Beyond biological applications, the compound's unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials . Thiophene derivatives are known for their excellent charge transport properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and organic solar cells.

Organic Electronics

The incorporation of 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide into polymer matrices can enhance the performance of electronic devices due to improved charge mobility and stability under operational conditions. Research has shown that modifying the molecular architecture can lead to better efficiency in light absorption and electron transport .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis and Characterization : A study synthesized novel triazolo-thiadiazine derivatives and evaluated their biological activities. The results indicated that structural modifications significantly influenced their efficacy against tumor cells .
  • Biological Activity Assessment : Another research effort focused on assessing antiviral activities of pyrazole derivatives against various viral strains. The findings suggested that specific functional groups are critical for enhancing antiviral efficacy .

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide involves interactions with specific molecular targets and pathways:

Molecular Targets

  • Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

  • Receptors: It can bind to specific receptors on cell surfaces, triggering signaling pathways that influence cellular functions.

Pathways Involved

  • Signal Transduction: The compound can modulate signal transduction pathways, affecting how cells respond to external stimuli.

  • Metabolic Pathways: It can influence metabolic pathways by interacting with key enzymes, altering the production and utilization of metabolic intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-trimethyl-1H-pyrazole-4-carboxamide: Shares the pyrazole core structure but lacks the triazolopyridazine and thiophene moieties.

  • 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine: Contains the triazolopyridazine and thiophene groups but lacks the pyrazole carboxamide moiety.

  • 1,3,5-trimethyl-N-((6-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

There you have it—a detailed look at 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Biological Activity

1,3,5-Trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide (CAS Number: 1904307-38-5) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N7OSC_{17}H_{17}N_{7}OS, with a molecular weight of 367.4 g/mol. Its structure features a pyrazole ring linked to a thiophene and a triazole moiety, which are known for their diverse biological activities.

Antiproliferative Activity

Recent studies have shown that compounds containing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazolo-pyrimidine have demonstrated IC50 values in the low micromolar range against lung cancer cell lines such as H1650 and A549 . Although specific data on the target compound is limited, its structural analogs suggest potential for similar activity.

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or interaction with specific receptors. The presence of thiophene and pyrazole rings allows for π-π stacking interactions and hydrogen bonding with target biomolecules, potentially influencing pathways related to cell proliferation and apoptosis.

Case Studies

  • Antiviral Activity : A study on N-Heterocycles indicated that compounds with similar structures showed promising antiviral properties by inhibiting viral replication through interference with viral proteins . This suggests that our compound may also exhibit antiviral activity.
  • Antimicrobial Activity : Research on related thiophene derivatives has demonstrated antimicrobial properties against various pathogens. For example, certain thiadiazole compounds showed effective inhibition against Staphylococcus aureus and Candida albicans . Given the presence of thiophene in our compound, it may share similar antimicrobial efficacy.

Data Tables

Activity Type IC50 Values Cell Lines Tested Reference
Antiproliferative1.91 - 3.28 μMH1650, A549
AntiviralNot specifiedVarious
AntimicrobialMIC = 15.62 μg/mLStaphylococcus aureus

Properties

IUPAC Name

1,3,5-trimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7OS/c1-10-16(11(2)23(3)21-10)17(25)18-8-15-20-19-14-5-4-13(22-24(14)15)12-6-7-26-9-12/h4-7,9H,8H2,1-3H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESIGKYKZSWLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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